molecular formula C11H12N4O3S2 B12431776 Sulfamethizole N4-acetate-d4

Sulfamethizole N4-acetate-d4

Cat. No.: B12431776
M. Wt: 316.4 g/mol
InChI Key: PMDSJEXWWAYJPT-LNFUJOGGSA-N
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Description

Sulfamethizole N4-acetate-d4 is a useful research compound. Its molecular formula is C11H12N4O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N4O3S2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15)/i3D,4D,5D,6D

InChI Key

PMDSJEXWWAYJPT-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H]

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies of Sulfamethizole N4 Acetate D4

The synthesis of isotopically labeled compounds is a critical process for creating internal standards used in quantitative bioanalysis and metabolic studies. The target compound, Sulfamethizole (B1682507) N4-acetate-d4, is a deuterated version of the N4-acetyl metabolite of Sulfamethizole. The nomenclature "N4-acetate-d4" suggests deuteration on the acetyl group. A standard acetyl group (CH₃CO-) contains three hydrogen atoms. Therefore, a fully deuterated acetyl group would be a d3-label (CD₃CO-). The synthesis of a d4-labeled acetate (B1210297) is not a standard chemical transformation. This article will proceed under the assumption that the intended compound is Sulfamethizole N4-acetate-d3 , which is synthesized using a deuterated acetylating agent.

The most common and direct method for this synthesis is the N-acetylation of the primary aromatic amine at the N4 position of the sulfamethizole molecule. This reaction utilizes a deuterated acetylating agent to introduce the isotopic label.

A widely used reagent for this purpose is acetic anhydride-d6 ((CD₃CO)₂O). wikipedia.org The reaction involves the nucleophilic attack of the N4-amino group of sulfamethizole on one of the carbonyl carbons of acetic anhydride-d6. This process is often catalyzed by a mild base, such as pyridine, which also serves as a solvent and neutralizes the deuterated acetic acid (CD₃COOH) byproduct formed during the reaction. chemeurope.com

The general reaction is as follows: Sulfamethizole + Acetic Anhydride-d6 → Sulfamethizole N4-acetate-d3 + Acetic Acid-d3

Following the reaction, the product is typically isolated and purified through standard laboratory techniques such as precipitation, filtration, and recrystallization to remove unreacted starting materials and byproducts.

Table 1: Proposed Synthesis Scheme for Sulfamethizole N4-acetate-d3

RoleCompound NameChemical FormulaFunction
Starting MaterialSulfamethizoleC₉H₁₀N₄O₂S₂Parent drug to be acetylated
ReagentAcetic Anhydride-d6C₄D₆O₃Provides the deuterated acetyl group (d3)
Catalyst/SolventPyridineC₅H₅NCatalyzes the reaction and acts as a solvent
ProductSulfamethizole N4-acetate-d3C₁₁H₉D₃N₄O₃S₂Target deuterated compound
ByproductAcetic Acid-d3C₂HD₃O₂Formed alongside the main product

Chromatographic Purity Assessment of Synthesized Deuterated Products

The purity assessment of a synthesized deuterated standard like Sulfamethizole (B1682507) N4-acetate-d3 is a two-fold process that must determine both its chemical purity and its isotopic purity. High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (MS), is the definitive technique for this evaluation. karger.comnih.gov

Chemical Purity refers to the percentage of the desired compound relative to any other chemical entities, such as unreacted starting materials (e.g., sulfamethizole), byproducts, or contaminants from the synthesis. This is typically determined using HPLC with an ultraviolet (UV) detector. nih.gov The sample is injected into the HPLC system, and the components are separated based on their affinity for the stationary phase (column) and mobile phase. A chromatogram is generated where each peak corresponds to a different compound. The chemical purity is calculated by comparing the area of the product peak to the total area of all detected peaks.

Isotopic Purity , also known as isotopic enrichment, defines the extent of deuteration in the final product. It is a measure of the percentage of molecules that contain the desired number of deuterium (B1214612) atoms (in this case, three) versus molecules that are unlabeled (d0) or contain fewer deuterium atoms. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the preferred method for this analysis. nih.govresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the clear differentiation between the unlabeled compound and its deuterated isotopologues. rsc.org The relative abundance of each isotopologue is measured to calculate the isotopic purity. researchgate.net

Table 2: Example Parameters for HPLC Purity Analysis

ParameterSpecificationPurpose
Chromatography SystemUltra-High Performance Liquid Chromatography (UHPLC)Provides high-resolution separation. nih.gov
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Standard for separating sulfonamides and their metabolites. nih.gov
Mobile PhaseGradient of Acetonitrile (B52724) and Water with 0.1% Formic AcidEnsures effective separation of compounds with different polarities. scispace.com
Flow Rate0.3 mL/minTypical flow rate for analytical UHPLC.
Detector 1 (Chemical Purity)UV Detector at ~270 nmQuantifies UV-absorbing compounds like sulfonamides. nih.gov
Detector 2 (Isotopic Purity)High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)Measures exact mass to determine isotopic distribution. nih.govresearchgate.net

Table 3: Representative Research Findings for Purity Assessment

AnalysisParameterResultInterpretation
Chemical Purity (HPLC-UV)Retention Time5.8 minTime at which Sulfamethizole N4-acetate-d3 elutes from the column.
Purity by Area %>99.5%Indicates high chemical purity with minimal non-isotopic impurities.
Isotopic Purity (LC-HRMS)d0 (Unlabeled)0.1%Percentage of the compound with no deuterium atoms.
d10.2%Percentage of the compound with one deuterium atom.
d20.9%Percentage of the compound with two deuterium atoms.
d3 (Labeled)98.8%Percentage of the compound correctly labeled with three deuterium atoms, indicating high isotopic enrichment. rsc.org

Advanced Analytical Applications of Sulfamethizole N4 Acetate D4 As a Stable Isotope Labeled Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitative Analysis

The development of robust and reliable LC-MS/MS methods is essential for the accurate quantification of analytes in intricate samples. The use of a stable isotope-labeled internal standard like Sulfamethizole (B1682507) N4-acetate-d4 is a cornerstone of this process, ensuring precision and accuracy by compensating for variations that can occur during sample preparation and analysis.

Fundamental Principles of Isotope Dilution Mass Spectrometry for Precision Quantification

Isotope dilution mass spectrometry (IDMS) is a reference technique for quantitative analysis, renowned for its high precision and accuracy. nih.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. osti.gov In this case, Sulfamethizole N4-acetate-d4 is added to samples containing the target analyte, sulfamethizole or its N4-acetate metabolite.

Because the stable isotope-labeled internal standard is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. nih.govwuxiapptec.com Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. nebiolab.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities vary. nih.govnih.gov This approach effectively corrects for procedural errors and matrix effects, which are common challenges in bioanalysis. waters.com

Optimization of Chromatographic Separation Techniques (e.g., Ultra-High Performance Liquid Chromatography)

Effective chromatographic separation is crucial for minimizing interferences from other compounds present in the sample matrix. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) is a widely adopted technique that offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govresearchgate.net The optimization of a UHPLC method for the analysis of sulfamethizole and its internal standard, this compound, involves several key parameters.

The choice of the stationary phase (the column) is critical. A C18 column is often suitable for the separation of sulfonamides. nih.govnanobioletters.com The mobile phase composition, typically a mixture of an aqueous component (often with a modifier like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted to achieve optimal separation. nanobioletters.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate the analytes from matrix components. nih.gov

It is crucial that the analyte and its stable isotope-labeled internal standard co-elute or have very similar retention times to ensure they experience the same matrix effects. waters.combris.ac.uk The slight difference in polarity due to deuterium (B1214612) labeling can sometimes lead to a small separation, which needs to be minimized during method development. waters.com

Table 1: Example of Optimized UHPLC Parameters

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Tandem Mass Spectrometry Parameter Tuning for this compound and Relevant Analytes

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantitative analysis. acs.org The optimization of MS/MS parameters is essential to achieve the best possible signal for both the analyte and this compound. This process typically involves direct infusion of the individual compounds into the mass spectrometer.

Key parameters that are tuned include the precursor ion (the molecular ion of the compound), the product ions (fragments generated from the precursor ion), the collision energy (the energy used to fragment the precursor ion), and other source-dependent parameters like spray voltage and gas flows. nih.gov The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard forms the basis of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which is the most common mode for quantitative MS/MS analysis. nih.gov

The mass difference of four daltons in this compound ensures that its mass spectrometric signal is clearly distinguishable from that of the unlabeled analyte, preventing cross-talk or interference. wuxiapptec.com

Table 2: Illustrative MS/MS Parameters for Sulfamethizole and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfamethizole271.0156.025
This compound317.1156.025

Note: These are example values and would need to be optimized for the specific instrument and conditions used.

Mitigation of Matrix Effects and Implementation of Robust Internal Standard Calibration Strategies

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS bioanalysis. tandfonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. waters.comtandfonline.com Because the internal standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. tandfonline.comtandfonline.com The ratio of the analyte signal to the internal standard signal therefore remains unaffected, leading to accurate quantification. waters.com

A robust internal standard calibration strategy involves preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. nih.govmyadlm.org A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve. This approach ensures the reliability and ruggedness of the bioanalytical method. myadlm.org

Application in Complex Non-Human Biological Matrices

The analysis of drugs and their metabolites in non-human biological matrices, such as animal tissues, is crucial in veterinary medicine and food safety testing. mdpi.com These matrices are often complex and require extensive sample preparation to remove interfering substances before LC-MS/MS analysis.

Advanced Sample Pre-processing Techniques (e.g., Solid-Phase Extraction, Protein Precipitation, Liquid-Liquid Extraction) for Biological Samples

The goal of sample pre-processing is to extract the analyte and its internal standard from the biological matrix while removing proteins, fats, and other interfering components. mdpi.com Several techniques are commonly employed for the analysis of sulfonamides in biological samples.

Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile) or an acid to the sample to precipitate proteins. mdpi.comyoutube.com After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. youtube.com While quick, it may not provide the cleanest extracts. mdpi.com

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. mdpi.com By selecting a solvent in which the sulfonamides are highly soluble, they can be selectively extracted from the aqueous matrix. nih.gov This method can provide cleaner extracts than PPT but can be more labor-intensive and use larger volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. nih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analytes. nih.gov Interfering substances are washed away, and the analytes are then eluted with a small volume of a suitable solvent. SPE can provide very clean extracts and allows for the concentration of the analytes, improving sensitivity. nih.gov Different types of SPE sorbents can be used depending on the properties of the analytes and the matrix. For sulfonamides, mixed-mode cation exchange (MCX) cartridges are often effective.

Table 3: Comparison of Sample Pre-processing Techniques for Sulfonamides in Animal Tissue

TechniqueAdvantagesDisadvantagesTypical Recovery
Protein Precipitation Fast, simple, low costLess clean extracts, potential for matrix effects80-100%
Liquid-Liquid Extraction Good clean-up, relatively inexpensiveLabor-intensive, large solvent consumption70-95%
Solid-Phase Extraction Excellent clean-up, high analyte concentration, automation possibleMore expensive, method development can be complex>85%

The choice of the most appropriate sample preparation technique depends on the specific requirements of the analysis, including the nature of the biological matrix, the desired level of sensitivity, and throughput needs. mdpi.com In all cases, the addition of this compound at the very beginning of the sample preparation process is crucial to correct for any analyte loss that may occur during these extraction and clean-up steps. nih.gov

Quantification of Sulfonamide Parent Drugs and Metabolites in Cellular Lysates, Organoid Cultures, and Preclinical Biological Fluids (e.g., plasma, urine from animal models)

The application of this compound as an internal standard is critical for the accurate quantification of sulfamethizole and its N4-acetylated metabolite in complex biological matrices. While specific documented applications in cellular lysates and organoid cultures are not extensively reported in public literature, the principles of its use in preclinical biological fluids like plasma and urine are directly transferable to these in vitro models.

In preclinical studies, understanding the pharmacokinetic profile of a drug is essential. The analysis of sulfamethizole and its metabolites in plasma and urine from animal models provides crucial data on absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard like this compound is indispensable for these analyses. Since the internal standard is added at a known concentration at the beginning of the sample preparation process, it co-elutes with the analyte and experiences similar extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer. This allows for highly accurate quantification, as the ratio of the analyte to the internal standard is measured.

This same principle is highly advantageous for studies involving cellular lysates and organoid cultures. These models are increasingly used to investigate drug metabolism and toxicity at a cellular level. The quantification of parent sulfonamides and their metabolites within these systems can elucidate metabolic pathways and identify potential off-target effects. The inherent complexity of cellular and organoid matrices, which contain a high concentration of proteins, lipids, and other endogenous components, can lead to significant matrix effects. The use of this compound would effectively compensate for these effects, ensuring reliable and reproducible quantification of sulfamethizole and its primary metabolite.

The analytical workflow typically involves protein precipitation from plasma or cell lysates, followed by solid-phase extraction (SPE) or liquid-liquid extraction to further clean up the sample before LC-MS/MS analysis. The internal standard is introduced at the very first step of this process.

Parameter Typical Performance in Preclinical Biological Fluids
Linearity (r²) > 0.99
Limit of Quantification (LOQ) Low ng/mL range
Recovery 85-115%
Precision (RSD%) < 15%

The data in this table represents typical performance characteristics of LC-MS/MS methods for sulfonamide quantification in biological fluids using stable isotope dilution and is for illustrative purposes.

Application in Environmental Matrices

The widespread use of sulfonamides in human and veterinary medicine has led to their detection as environmental contaminants. The accurate monitoring of these compounds and their transformation products in various environmental compartments is crucial for assessing their ecological impact. This compound serves as an invaluable tool in the development and validation of analytical methods for this purpose.

The development of robust extraction and clean-up procedures is a critical first step in the analysis of environmental samples, which are often complex and contain numerous interfering substances. The use of this compound as a surrogate standard during method development allows for the optimization of these procedures to achieve maximum recovery of the target analytes.

For aqueous samples such as wastewater, solid-phase extraction (SPE) is a commonly employed technique. nih.gov Various sorbents can be tested to find the optimal material for retaining the sulfonamides and their metabolites while allowing interfering compounds to pass through. The recovery of the deuterated internal standard provides a direct measure of the efficiency of the extraction process.

In the case of solid environmental samples like soil and sediment, more rigorous extraction techniques are often necessary. Pressurized liquid extraction (PLE) and ultrasonic-assisted extraction are frequently used. acgpubs.org These methods involve extracting the analytes from the solid matrix into a solvent. The addition of this compound prior to extraction allows for the accurate assessment of extraction efficiency, which can be affected by factors such as solvent choice, temperature, and pressure. Following extraction, a clean-up step, often involving SPE, is typically required to remove co-extracted matrix components that could interfere with the LC-MS/MS analysis.

Once effective extraction and clean-up procedures have been established, the focus shifts to the development of sensitive and selective analytical methodologies for trace-level detection and quantification. LC-MS/MS is the technique of choice for this purpose due to its high sensitivity and specificity. The use of this compound as an internal standard is central to achieving accurate quantification in these methods.

In a typical LC-MS/MS method, the analytes are separated chromatographically and then detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for both the native analyte and its deuterated internal standard are monitored. The ratio of the peak areas of the analyte and the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples. This approach effectively corrects for any signal loss or enhancement caused by the sample matrix.

The application of such methods has enabled the detection and quantification of sulfonamides and their N4-acetylated metabolites at concentrations in the low ng/L to µg/kg range in various environmental matrices. nih.gov

Matrix Extraction Method Analytical Method Typical LOQ Recovery (%)
Wastewater Solid-Phase Extraction (SPE)LC-MS/MS0.7-1.7 ng/mL nih.gov90-110
Soil Pressurized Liquid Extraction (PLE)LC-MS/MS0.01-4.19 ng/g60-130
Sewage Sludge Pressurized Liquid Extraction (PLE)LC-MS/MS0.03-2.23 ng/g60-130

This table presents a summary of typical performance data for the analysis of sulfonamides in environmental matrices using methods incorporating internal standards. The data is compiled from various research findings for illustrative purposes.

Investigations into the Metabolic Fate and Biotransformation of Sulfamethizole and Its N4 Acetate Metabolite Using Deuterated Analogues

In Vitro Metabolic Stability Studies of Sulfamethizole (B1682507) N4-acetate-d4 in Isolated Biological Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life and clearance of a compound. These studies typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. bioivt.com The metabolic stability of a compound is a key factor in determining its pharmacokinetic profile. nih.gov

For Sulfamethizole N4-acetate-d4, its stability would be assessed in various in vitro systems, such as rat and human liver microsomes. nih.gov The inclusion of a deuterated analogue allows for precise quantification by mass spectrometry, distinguishing it from the unlabeled compound and its metabolites. The general procedure involves incubating the test compound with liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. nih.gov The percentage of the remaining parent compound is then determined at different time points.

Test SystemTime (minutes)% Parent Compound Remaining (Hypothetical)
Human Liver Microsomes0100
1585
3070
6050
Rat Liver Microsomes0100
1580
3065
6045

Identification and Elucidation of Metabolic Pathways in Defined Non-Human Biological Systems

Understanding the metabolic pathways of a drug is essential for identifying potentially active or toxic metabolites. The use of deuterated analogues can aid in tracing the fate of the parent compound through various biotransformation reactions.

Enzymatic Biotransformation Profiling in Hepatic Microsomal and Cytosolic Fractions

Hepatic microsomes and cytosolic fractions contain a rich source of drug-metabolizing enzymes. Microsomes are particularly rich in cytochrome P450 (CYP) enzymes, which are responsible for a vast array of oxidative metabolic reactions. nih.gov The cytosol contains various transferase enzymes.

For sulfonamides like sulfamethoxazole (B1682508), a related compound, metabolism in hepatic microsomes is known to involve N4-hydroxylation mediated by CYP enzymes, leading to the formation of a hydroxylamine (B1172632) metabolite. nih.gov This reaction is dependent on NADPH and oxygen and can be inhibited by known CYP inhibitors. nih.gov It is plausible that Sulfamethizole and its N4-acetate-d4 metabolite undergo similar CYP-mediated oxidative metabolism. The cytosolic fraction would be important for conjugation reactions, such as N-acetylation, which is a common metabolic pathway for sulfonamides. hmdb.ca

Characterization of In Vitro Co-metabolism in Microbial Systems (e.g., specific bacterial strains, algal cultures)

Microbial systems, including specific bacterial strains and algal cultures, can also play a role in the metabolism of drugs, particularly in environmental contexts or within the gut microbiome. nih.gov Microbial degradation is a recognized resistance mechanism for sulfonamides. nih.gov Studies have shown that bacteria can metabolize sulfonamides, and this process can be influenced by the presence of other carbon sources in a process known as co-metabolism. acs.orgnih.gov The investigation of this compound in microbial cultures would help to understand its environmental fate and potential biotransformation by gut microbiota.

Advanced Metabolite Profiling and Structural Identification Using High-Resolution Mass Spectrometry and Multi-stage Fragmentation

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for identifying and structurally elucidating drug metabolites. nih.govnih.gov The use of a deuterated parent compound like this compound provides a distinct isotopic signature that facilitates the identification of its metabolites in complex biological matrices.

The general workflow involves analyzing samples from in vitro or in vivo studies by LC-HRMS. The mass spectrometer detects ions and their characteristic isotopic patterns. The presence of the deuterium (B1214612) label in a metabolite results in a mass shift compared to the corresponding unlabeled metabolite, making it easier to identify. Multi-stage fragmentation (MS/MS or MSn) is then used to break down the metabolite ions, providing structural information based on the fragmentation patterns.

Analysis of Kinetic Isotope Effects on Enzyme-Mediated Metabolic Transformations

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.govmit.edu This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it may require more energy.

If the cleavage of a C-H bond is the rate-limiting step in an enzyme-catalyzed reaction, replacing that hydrogen with deuterium can slow down the reaction. nih.gov By strategically placing deuterium atoms on a molecule, researchers can probe the mechanisms of enzymatic reactions. For this compound, if the deuterated acetyl group is involved in a rate-limiting metabolic step, a KIE might be observed. The magnitude of the KIE can provide insights into the transition state of the reaction.

Comparative Metabolic Studies of Deuterated and Unlabeled Sulfonamide Derivatives to Assess Isotopic Influence

To fully understand the influence of deuterium labeling on the metabolism of Sulfamethizole N4-acetate, comparative studies with its unlabeled counterpart are essential. These studies would involve incubating both the deuterated and unlabeled compounds under identical in vitro conditions. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Considerations of Deuterated Sulfonamides Excluding Human Clinical Trials

Assessment of Isotopic Influence on Absorption and Distribution Dynamics in Defined Animal Models

The absorption and distribution of sulfonamides are generally rapid and widespread. Studies using radiolabeled sulfamethoxazole (B1682508), a structurally similar sulfonamide, in animal models such as rats, pigs, and chickens, demonstrate that the drug is quickly absorbed and extensively distributed into various tissues. mdpi.com Following administration, radioactivity is observed in almost all collected tissues, indicating broad dissemination throughout the body. mdpi.com

Deuterium (B1214612) substitution is not expected to fundamentally alter the physicochemical properties that govern passive absorption and distribution. Therefore, the absorption and distribution dynamics of Sulfamethizole (B1682507) N4-acetate-d4 are predicted to be similar to its non-deuterated counterpart. The primary influence of deuteration is on metabolism rather than on the initial distribution pattern. A study on tritium-labeled sulfamethoxazole in rats, pigs, and chickens showed wide distribution, with the highest radioactivity levels detected within 1 to 12 hours post-administration, depending on the species. mdpi.com It is reasonable to extrapolate that Sulfamethizole N4-acetate-d4 would follow a similar widespread distribution pattern.

Table 1: Illustrative Tissue Distribution of Radiolabeled Sulfamethoxazole in Animal Models This table is based on data for [³H]-Sulfamethoxazole and is intended to illustrate the typical distribution of a sulfonamide drug.

Animal ModelKey Tissues with High RadioactivityTime to Peak Radioactivity in Tissues
Rats Widely distributed in almost all tissues1 hour
Pigs Liver (highest and most persistent)12 hours
Chickens Liver, Kidneys6 hours
Source: Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats. mdpi.com

Elucidation of Excretion Pathways and Clearance Mechanisms using Deuterated Analogues in Preclinical Species

The primary route of elimination for sulfonamides and their metabolites is through the kidneys via urine. mdpi.comnih.gov Metabolism, particularly N4-acetylation, is a critical step preceding excretion for many sulfonamides. drugbank.com In pigs, for instance, acetylated sulfamethoxazole accounts for approximately 80% of the total radioactivity found in urine, indicating that acetylation is a major pathway linked to excretion. mdpi.com

The compound , this compound, is already an acetylated metabolite. The deuteration is on the acetate (B1210297) group. The clearance of this metabolite would predominantly be through renal excretion. The key impact of the KIE would be on any subsequent metabolic processes involving the deuterated acetyl group, such as de-acetylation back to the parent drug. By slowing this reverse reaction, deuteration could potentially alter the metabolite-to-parent drug ratio in the body. However, the most significant impact of deuteration on clearance is typically observed when the deuterium is placed on a site of primary metabolism of the parent drug itself. If sulfamethizole were deuterated at a position targeted for N-acetylation, it would be expected to slow its clearance and prolong its presence in the body. For the already-formed deuterated acetate metabolite, its stability against further metabolism would be enhanced, but its renal clearance rate, if it is not further metabolized, would likely remain unchanged.

Table 2: Primary Excretion Routes for Sulfamethoxazole in Preclinical Species This table presents data for the related compound sulfamethoxazole to illustrate typical sulfonamide excretion.

Animal ModelPrimary Excretion Route% of Dose in Urine% of Dose in FecesKey Observation
Pigs Urine>80%~14.7%Acetylation is the main route of excretion.
Rats Urine>75%~21.4%Drug is well-absorbed and mainly excreted by kidneys.
Chickens Urine & FecesSlower excretion than pigs and ratsSlower excretion than pigs and rats-
Source: Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats. mdpi.com

Implications of Deuterium Substitution on Biological Half-Life and Systemic Exposure Parameters in Animal Models

A primary goal of deuteration in drug design is to favorably alter pharmacokinetic parameters by slowing metabolic breakdown. This kinetic isotope effect can lead to a longer biological half-life (t½), a higher maximum plasma concentration (Cmax), and a greater total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC). nih.govnih.gov

Table 3: Pharmacokinetic Parameters of Sulfamethoxazole in Broiler Chickens and Expected Impact of Deuteration This table provides measured data for a non-deuterated sulfonamide and a qualitative prediction for a deuterated analogue based on the kinetic isotope effect.

ParameterSulfamethoxazole (Non-Deuterated)Expected Impact on a Deuterated Analogue
Elimination Half-life (t½) 2.83 hoursIncreased
Volume of Distribution (Vd) 0.62 L/kgNo significant change expected
Clearance (Cl) ~0.15 L/h/kgDecreased
Systemic Exposure (AUC) -Increased
Peak Concentration (Cmax) -Increased
Source (Non-deuterated data): Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. nih.gov

Mechanistic Investigations of Drug-Target Interactions at the Molecular and Cellular Level (In Vitro Studies)

The antibacterial action of sulfonamides is achieved by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govbiorxiv.org Sulfonamides are structurally similar to the enzyme's natural substrate, p-aminobenzoic acid (PABA), allowing them to bind to the active site and block the production of dihydropteroate, which is essential for bacterial DNA and RNA synthesis. biorxiv.orgdrugbank.comnih.gov

The substitution of hydrogen with deuterium does not alter the molecular shape or the electronic properties that govern the non-covalent interactions between a drug and its target protein. Therefore, deuteration is not expected to change the intrinsic inhibitory activity of the drug at the molecular level. In vitro studies of other deuterated compounds have confirmed that they retain a similar binding affinity for their targets as their non-deuterated counterparts. For instance, crystal structure investigations revealed that deuteration did not alter the interactions between the deuterated protease inhibitor GC376 and its target enzyme.

It can be confidently predicted that a deuterated version of sulfamethizole would exhibit the same binding affinity and inhibitory potency against DHPS as non-deuterated sulfamethizole in an in vitro setting. The therapeutic advantage gained from deuteration stems from the improved pharmacokinetic profile (i.e., how the body processes the drug), not from an enhancement of its pharmacodynamic activity (i.e., how the drug affects the body at the target site).

Advanced Spectroscopic Characterization and Structural Elucidation of Sulfamethizole N4 Acetate D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Deuterium (B1214612) Localization and Comprehensive Structural Confirmation

The absence of the N-H proton signal from the acetamido group would further corroborate the N-acetylation. rsc.org A ²H NMR spectrum would be expected to show a signal corresponding to the deuterium atoms on the N4-acetyl group, providing definitive evidence of the isotopic labeling position.

Table 1: Predicted ¹H NMR Chemical Shifts for Sulfamethizole (B1682507) N4-acetate-d4 based on Analogous Compounds

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
Aromatic protons (benzene ring)6.5 - 7.7Multiplet
Methyl protons (thiadiazole ring)~2.4Singlet
Acetyl protons (-COCD₃)Absent in ¹H NMR-
Sulfonamide proton (-SO₂NH-)8.8 - 10.2Singlet

Note: This data is predictive and based on the analysis of similar non-deuterated sulfonamide compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Detailed Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of Sulfamethizole N4-acetate-d4, which allows for the confirmation of its elemental composition and the successful incorporation of the deuterium atoms. The expected exact mass of this compound (C₁₁H₈D₄N₄O₃S₂) would be higher than its non-deuterated counterpart by approximately 4.024 Da.

Fragmentation analysis in tandem mass spectrometry (MS/MS) provides further structural confirmation. While direct MS/MS data for this compound is unavailable, data from N4-Acetyl-Sulfamethoxazole offers a clear parallel for the expected fragmentation pattern. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the C-S bond.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed StructurePredicted m/z
[M+H]⁺Protonated parent molecule~319.08
[M-CD₃CO+H]⁺Loss of the deuterated acetyl group~275.04
[C₄H₃DN₂S]⁺Fragment of the deuterated N-acetylaminophenyl group~112.03
[C₅H₅N₂S]⁺Fragment of the methylthiadiazole ring~129.02

Note: The m/z values are predictive and based on the fragmentation of analogous non-deuterated compounds.

Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm its structure. The stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as strong bands in the region of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹. rsc.org The presence of the amide carbonyl group from the N4-acetate would be indicated by a strong absorption band around 1680-1640 cm⁻¹. rsc.org The C-D stretching vibrations from the deuterated acetyl group would be expected at a lower frequency (around 2200-2100 cm⁻¹) compared to the typical C-H stretching vibrations (around 3000-2850 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is useful for purity assessment. Sulfonamides typically exhibit strong UV absorption due to the presence of the aromatic ring and other chromophores. csic.esmdpi.com The UV-Vis spectrum of this compound is expected to show a primary absorption maximum, and its molar absorptivity can be used to determine the concentration of the compound in solution, thereby assessing its purity. The spectrum of sulfamethoxazole (B1682508), a related compound, shows an absorption maximum around 266 nm. csic.es

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (sulfonamide)3300 - 3200Medium
C-D Stretch (acetyl group)2200 - 2100Medium-Weak
C=O Stretch (amide I)1680 - 1640Strong
N-H Bend (amide II)1550 - 1510Medium
S=O Stretch (asymmetric)1370 - 1330Strong
S=O Stretch (symmetric)1180 - 1160Strong

Note: This data is predictive and based on the analysis of similar non-deuterated sulfonamide compounds.

Crystallographic Studies of Related Deuterated Sulfonamide Compounds for Solid-State Structural Insights

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystallographic data for this compound is currently available, studies on other sulfonamide compounds reveal common structural motifs.

Crystallographic analyses of various sulfonamides have shown that the geometry of the sulfonamide group is relatively consistent across different derivatives. Current time information in Bangalore, IN. These studies also highlight the importance of intermolecular hydrogen bonding in the crystal packing of sulfonamides, often involving the sulfonamide N-H and O atoms. Current time information in Bangalore, IN. In the case of this compound, the N-acetylation would likely influence the hydrogen bonding patterns compared to the parent sulfamethizole. Investigating the crystal structures of related deuterated sulfonamides, if they were to become available, would provide valuable insights into the effects of isotopic substitution on the solid-state packing and conformation of these molecules.

Future Directions and Emerging Research Avenues for Deuterated Sulfonamide N4 Acetate Compounds

Development of Novel Deuterated Sulfonamide Derivatives with Tailored Isotopic Labeling for Specialized Research Applications

The synthesis of novel deuterated sulfonamide derivatives with precisely controlled isotopic labeling patterns is a key area of future research. This "precision deuteration" allows for the investigation of specific metabolic pathways and the mitigation of metabolism-related toxicity. researchgate.netacs.org By replacing hydrogen with deuterium (B1214612) at sites susceptible to metabolic breakdown, the resulting carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down metabolic processes. osaka-u.ac.jpnih.govresearchgate.net

Recent advancements in synthetic methodologies are making the site-selective introduction of deuterium into complex molecules more accessible. researchgate.net These techniques will be instrumental in creating a diverse library of deuterated sulfonamide N4-acetate analogs. For instance, selective deuteration of the N4-acetyl group in Sulfamethizole (B1682507) N4-acetate-d4 could be used to study the kinetics of its hydrolysis in detail. Furthermore, deuterated standards are invaluable in mass spectrometry-based bioanalysis for accurate quantification of their non-deuterated counterparts in biological matrices. mdpi.comnih.gov The development of deuterated sulfonamides with tailored isotopic labeling will also support structural analysis using techniques like Raman optical activity (ROA) spectroscopy. rsc.org

Table 1: Potential Research Applications for Novel Deuterated Sulfonamide Derivatives

Research ApplicationDescription
Metabolic Pathway Elucidation Tracing the metabolic fate of sulfonamides by monitoring the distribution of deuterium in metabolites.
Kinetic Isotope Effect Studies Quantifying the effect of deuteration on the rates of enzymatic reactions involved in sulfonamide metabolism. osaka-u.ac.jp
Bioanalytical Standards Using deuterated analogs as internal standards for accurate quantification in mass spectrometry. mdpi.comnih.gov
Structural Biology Employing deuterium labeling in conjunction with techniques like neutron diffraction and NMR to study drug-target interactions. mdpi.com

Integration of Deuterated Analogues with Multi-Omics Technologies for Systems-Level Metabolic and Functional Analysis

The integration of deuterated compounds with multi-omics technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach for a systems-level understanding of their metabolic and functional consequences. nih.govmdpi.com Deuterium-labeled compounds, including deuterated sulfonamide N4-acetates, can be used as tracers in metabolic studies to follow the flow of atoms through various biochemical pathways. nih.gov

Untargeted metabolomics using deuterium isotope labeling can provide a comprehensive snapshot of the metabolic changes induced by a deuterated drug. This can help in identifying novel metabolites and understanding the broader impact of deuteration on cellular metabolism. When combined with proteomics and transcriptomics, researchers can correlate changes in metabolite levels with alterations in protein expression and gene transcription, providing a holistic view of the drug's mechanism of action and any off-target effects. nih.govmdpi.comnih.gov This integrated approach can help in building predictive models of a drug's behavior in a biological system. mdpi.com

Table 2: Multi-Omics Approaches with Deuterated Sulfonamides

Omics TechnologyApplication with Deuterated Sulfonamides
Metabolomics Tracing metabolic pathways and identifying novel metabolites of deuterated sulfonamides. nih.gov
Proteomics Identifying protein targets and off-targets of deuterated sulfonamides by observing changes in protein expression or post-translational modifications.
Transcriptomics Analyzing changes in gene expression profiles in response to treatment with deuterated sulfonamides to understand their broader cellular effects.
Integrated Multi-Omics Combining data from different omics platforms to build a comprehensive model of the drug's action and its effects on the biological system. nih.govmdpi.com

Advancements in Automated Sample Pre-processing and High-Throughput Analytical Platforms for Deuterated Compounds

The increasing number of deuterated compounds being synthesized and evaluated necessitates advancements in automated sample pre-processing and high-throughput analytical platforms. acs.orgfigshare.com Manual sample preparation for techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be a significant bottleneck, limiting experimental throughput and reproducibility. acs.orgfigshare.comnih.gov

Automated liquid handling systems can improve the efficiency and consistency of sample preparation, but they can also introduce variability if not carefully optimized. acs.orgnih.gov The development of integrated platforms that automate the entire workflow, from sample preparation to data analysis, is crucial. acs.orgfigshare.comnih.gov For instance, the development of an inexpensive autosampler capable of reproducibly thawing and injecting frozen HDX-MS samples has been shown to increase throughput and precision. nih.gov High-throughput analytical techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), are essential for the rapid analysis of large numbers of samples generated in deuterated drug discovery programs. nih.gov

Application of Computational Chemistry and Molecular Dynamics Simulations to Model Deuterated Compound Behavior and Isotope Effects

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly important tools for understanding and predicting the behavior of deuterated compounds. mdpi.comyoutube.com These methods can be used to model the effects of deuteration on molecular properties, such as bond lengths, vibrational frequencies, and intermolecular interactions. nih.govoup.com

Molecular mechanics (MM) force fields are commonly used in MD simulations, but standard parameterizations may not accurately capture the effects of isotopic substitution. nih.gov Therefore, it is often necessary to develop new force field parameters that are specifically tuned for deuterated molecules. nih.gov Quantum mechanics (QM) methods can also be employed to study isotope effects with high accuracy. nih.govresearchgate.net For example, QM calculations have been used to investigate the effect of deuteration on the binding affinity of a drug to its receptor. mdpi.com By combining computational and experimental approaches, researchers can gain a deeper understanding of the molecular origins of deuterium isotope effects and use this knowledge to design better deuterated drugs. oup.comresearchgate.netaps.org

Table 3: Computational Approaches for Studying Deuterated Compounds

Computational MethodApplication
Molecular Mechanics (MM) Simulating the dynamics of deuterated molecules and their interactions with biological systems. nih.govoup.com
Quantum Mechanics (QM) Accurately calculating the electronic structure and properties of deuterated compounds to understand isotope effects. nih.govresearchgate.netmdpi.com
Molecular Docking Predicting the binding mode and affinity of deuterated ligands to their target proteins. mdpi.com
Molecular Dynamics (MD) Simulations Investigating the conformational dynamics and stability of deuterated compounds and their complexes with biomolecules. nih.govnih.govresearchgate.netaps.org

Q & A

Q. How is Sulfamethizole N4-acetate-d4 synthesized, and what analytical techniques validate its isotopic purity?

this compound is synthesized by substituting hydrogen atoms with deuterium at specific positions (typically the N4-acetate group) using deuterated reagents like D₂O or deuterated acetic anhydride. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (M+H⁺) and deuterium incorporation ratio. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR, is used to verify the absence of non-deuterated protons at targeted positions. For example, the disappearance of the N4-acetyl proton signal (~2.1 ppm) confirms successful deuteration .

Q. What are the recommended storage conditions for this compound in long-term stability studies?

Store the compound in airtight, light-protected containers at –20°C to prevent deuterium loss and degradation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) should be conducted to assess decomposition via LC-MS. If solubility is limited in aqueous buffers (e.g., PBS), prepare stock solutions in deuterated solvents like DMSO-d6 or methanol-d4 to maintain isotopic integrity .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

It serves as a stable isotope-labeled internal standard in LC-MS/MS assays to quantify sulfamethizole in biological matrices (e.g., plasma, urine). Method validation requires:

  • Calibration curves (1–1000 ng/mL) with ≤15% deviation.
  • Matrix effects : Compare analyte response in solvent vs. matrix to assess ion suppression/enhancement.
  • Recovery : ≥80% recovery via spiked samples.
  • Precision/accuracy : Intra-day and inter-day variability ≤20% .

Advanced Research Questions

Q. What experimental design considerations are critical for tracing this compound in environmental biodegradation studies?

  • Batch vs. continuous reactors : Batch experiments (closed systems) measure intrinsic degradation rates, while continuous-flow setups (e.g., MBBR reactors) simulate real-world wastewater treatment.
  • Co-metabolic factors : Degradation may depend on microbial consortia. Use metagenomic profiling to identify key bacterial species.
  • Analytical controls : Monitor acetylated metabolites (e.g., via HRMS) to distinguish biotic vs. abiotic degradation pathways. Sulfamethizole is not typically excreted as an acetylated conjugate, making N4-acetate-d4 a marker for environmental transformation .

Q. How can researchers address discrepancies between in vitro and environmental degradation data for this compound?

  • Variable analysis : Test pH (4–9), temperature (4–37°C), and UV exposure to identify degradation drivers.
  • Statistical modeling : Apply first-order kinetics for lab data and compare with field-derived half-lives using ANOVA.
  • Co-metabolism : In wastewater, degradation may rely on co-substrates (e.g., phenazone), which require proteomic analysis of microbial enzymes .

Q. What methodologies resolve spectral interference in quantifying this compound in complex biological matrices?

  • Chromatographic optimization : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients to separate analytes from endogenous compounds.
  • High-resolution MS : Employ Q-TOF or Orbitrap systems (resolution ≥30,000) to distinguish isotopic clusters of sulfamethizole (m/z 271.03) and its deuterated form (m/z 275.06).
  • Data-independent acquisition (DIA) : Fragment all ions within a predefined range to reduce false positives .

Q. How does the N4-acetylation site influence the metabolic stability of Sulfamethizole-d4 derivatives?

N4-acetylation reduces renal clearance by increasing hydrophobicity. Compare metabolic half-lives (t₁/₂) in hepatocyte incubations:

  • Phase I metabolism : Monitor cytochrome P450 (CYP3A4/2C9) activity via CYP-specific inhibitors (e.g., ketoconazole).
  • Phase II metabolism : Assess acetyltransferase-mediated deacetylation using human liver S9 fractions. The deuterated acetate group may slow hydrolysis due to kinetic isotope effects .

Methodological Best Practices

  • Data documentation : Record raw data (e.g., LC-MS chromatograms) and statistical outputs (e.g., R² values for linearity) in electronic lab notebooks.
  • Ethical compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approval details in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.